Fraxidin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fraxidin se puede sintetizar mediante varios métodos. Una ruta sintética común implica la metilación de la fraxetina (7,8-dihidroxi-6-metoxicumarina) usando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente como la acetona bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes vegetales seguida de purificación. Se emplean técnicas como la extracción asistida por microondas, los métodos mecanoquímicos y la extracción asistida por ultrasonidos para aislar la this compound de los materiales vegetales. Estos métodos son ventajosos debido a su eficiencia y su impacto ambiental reducido .

Análisis De Reacciones Químicas

Tipos de reacciones: La fraxidin experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar fraxetina.

Reducción: La reducción de la this compound puede producir dihidrothis compound.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxi.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: La hidrogenación catalítica usando paladio en carbono es un método común.

Sustitución: Se utilizan reactivos como yoduro de metilo o bromuro de etilo en presencia de una base para reacciones de metilación o etililación.

Productos principales:

Oxidación: Fraxetina.

Reducción: Dihidrothis compound.

Sustitución: Derivados metilados o etilados de this compound.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor en la síntesis de otros derivados de cumarina.

Biología: Se ha investigado su papel en la modulación de las vías biológicas, incluidas las vías antioxidantes y antiinflamatorias.

Medicina: Se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de antioxidantes y conservantes naturales para alimentos y productos cosméticos

Mecanismo De Acción

La fraxidin ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: La this compound elimina los radicales libres y regula al alza las enzimas antioxidantes, protegiendo así las células del estrés oxidativo.

Actividad antiinflamatoria: Inhibe la activación del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) y reduce la producción de citoquinas proinflamatorias.

Actividad anticancerígena: La this compound induce la apoptosis en las células cancerosas modulando vías como la vía apoptótica mitocondrial e inhibiendo la proliferación celular.

Comparación Con Compuestos Similares

La fraxidin está relacionada estructuralmente con otros derivados de cumarina como la fraxetina, la esculetina y la escopoletina. En comparación con estos compuestos, la this compound tiene propiedades únicas debido a la presencia de ambos grupos hidroxilo y metoxi, lo que contribuye a sus distintas actividades biológicas.

Compuestos similares:

Fraxetina: 7,8-dihidroxi-6-metoxicumarina.

Esculetina: 6,7-dihidroxicumarina.

Escopoletina: 7-hidroxi-6-metoxicumarina.

La combinación única de grupos funcionales de la this compound la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Fraxidin, a coumarin compound primarily isolated from the roots of Jatropha podagrica, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidative, antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

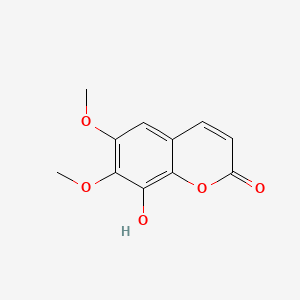

This compound (C₁₁H₁₀O₅) is characterized by its unique coumarin structure, which contributes to its various biological effects. The compound has a melting point of 196-197°C and exhibits a density of approximately 1.4 g/cm³ . Its structural formula is depicted below:

1. Antioxidative Activity

This compound has demonstrated significant antioxidative properties. A study indicated that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H₂O₂). It was found to enhance cell viability by 9.3% and reduce lipid peroxidation levels . The compound's ability to scavenge free radicals at concentrations of 0.5 mM highlights its potential in preventing oxidative damage.

2. Antimicrobial Activity

This compound exhibits notable antibacterial properties, particularly against Bacillus subtilis. In vitro studies reported an inhibition zone of 12 mm at a concentration of 20 µg/disk, indicating effective antibacterial action . This suggests potential applications in developing natural antimicrobial agents.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its capacity to inhibit various inflammatory mediators. Research indicates that this compound can modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .

4. Potential Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects through its influence on signaling pathways associated with cancer cell proliferation and survival. It targets matrix metalloproteinases (MMPs) and other inflammatory markers, potentially reducing tumor growth and metastasis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related coumarins:

| Compound | Antioxidative Activity | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|---|

| This compound | High | Moderate | High | Promising |

| Isothis compound | Higher | Low | Moderate | High |

| Fraxin | Moderate | Moderate | High | Moderate |

Case Study 1: Antioxidative Effects in HUVECs

A detailed study focused on the antioxidative effects of this compound in HUVECs exposed to oxidative stress showed that treatment with this compound significantly improved cell viability and reduced oxidative markers . This study underscores the therapeutic potential of this compound in cardiovascular diseases where oxidative stress plays a critical role.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound's antimicrobial efficacy was evaluated against various bacterial strains, demonstrating significant inhibition against Bacillus subtilis and suggesting its utility in developing natural preservatives or therapeutic agents for bacterial infections .

Propiedades

IUPAC Name |

8-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBKOHHLAWWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200499 | |

| Record name | Fraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-21-3 | |

| Record name | Fraxidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.